molecular formula C13H15FN4O2 B3980189 3-[4-(4-fluoro-2-nitrophenyl)-1-piperazinyl]propanenitrile

3-[4-(4-fluoro-2-nitrophenyl)-1-piperazinyl]propanenitrile

Cat. No. B3980189
M. Wt: 278.28 g/mol
InChI Key: DGEVBLMBTYHRCI-UHFFFAOYSA-N
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Description

3-[4-(4-fluoro-2-nitrophenyl)-1-piperazinyl]propanenitrile, commonly known as FPNP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. FPNP belongs to the class of piperazine derivatives and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of FPNP is not fully understood, but it is believed to act as a serotonin and dopamine receptor antagonist. FPNP has been shown to bind to the 5-HT2A and D2 receptors, which are involved in the regulation of mood, cognition, and behavior. By blocking these receptors, FPNP may modulate the activity of these neurotransmitters and produce therapeutic effects.
Biochemical and Physiological Effects
FPNP has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. It has been shown to decrease the activity of the dopaminergic system and increase the activity of the serotonergic system. FPNP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and plasticity. These effects suggest that FPNP may have potential therapeutic effects in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of FPNP is its unique chemical structure, which makes it a promising candidate for drug development. FPNP has been shown to exhibit high affinity and selectivity for the 5-HT2A and D2 receptors, which are important targets for the treatment of neurological disorders. However, one of the limitations of FPNP is its low solubility in water, which may limit its bioavailability and pharmacokinetics. Further studies are needed to address these limitations and optimize the pharmacological properties of FPNP.

Future Directions

There are several future directions for the study of FPNP. One potential direction is to investigate its potential as a treatment for other neurological disorders, such as Parkinson's disease and Huntington's disease. Another direction is to optimize the pharmacological properties of FPNP, such as its solubility and bioavailability, to improve its therapeutic potential. Additionally, further studies are needed to elucidate the exact mechanism of action of FPNP and its effects on other neurotransmitter systems. Overall, the study of FPNP has the potential to lead to the development of novel treatments for neurological disorders.
Conclusion
In conclusion, 3-[4-(4-fluoro-2-nitrophenyl)-1-piperazinyl]propanenitrile is a promising candidate for drug development due to its unique chemical structure and potential therapeutic effects. The synthesis of FPNP involves a series of chemical reactions starting from commercially available starting materials. FPNP has been extensively studied for its potential applications in medicinal chemistry and has been shown to exhibit a wide range of biological activities. The exact mechanism of action of FPNP is not fully understood, but it is believed to act as a serotonin and dopamine receptor antagonist. FPNP has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, FPNP has the potential to lead to the development of novel treatments for neurological disorders.

Scientific Research Applications

FPNP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. FPNP has also been investigated as a potential treatment for various neurological disorders, such as schizophrenia, bipolar disorder, and Alzheimer's disease.

properties

IUPAC Name

3-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O2/c14-11-2-3-12(13(10-11)18(19)20)17-8-6-16(7-9-17)5-1-4-15/h2-3,10H,1,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEVBLMBTYHRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC#N)C2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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